molecular formula C15H21NO3 B12435688 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B12435688
M. Wt: 263.33 g/mol
InChI Key: JJYUPPXTLYTFHS-UHFFFAOYSA-N
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Description

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and an ester functional group

Preparation Methods

The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester can be compared with similar compounds such as:

    1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid propyl ester: Similar structure but with a propyl ester group.

    1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid butyl ester: Similar structure but with a butyl ester group.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)14-8-3-4-9-16(14)13-7-5-6-12(10-13)11-17/h5-7,10,14,17H,2-4,8-9,11H2,1H3

InChI Key

JJYUPPXTLYTFHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C2=CC=CC(=C2)CO

Origin of Product

United States

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